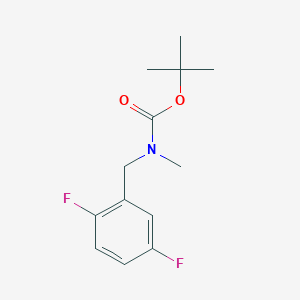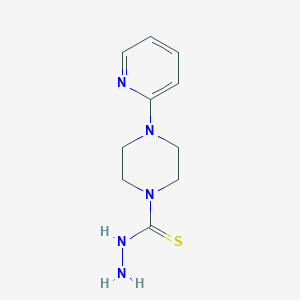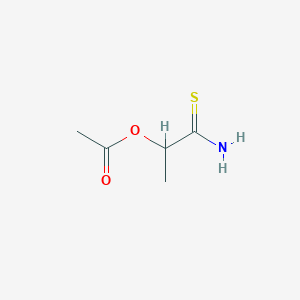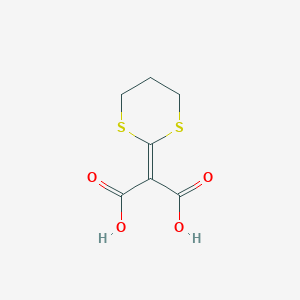
2-(1,3-Dithian-2-ylidene)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithian-2-ylidene)malonic acid is an organic compound characterized by the presence of a dithiane ring attached to a malonic acid moiety. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is often utilized in organic synthesis and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dithian-2-ylidene)malonic acid typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol. One common method includes the use of dialkyloxycarbonylketene dimercaptides reacting with trihalogenoethane in the presence of a base . Another approach involves the dehydration of corresponding 4-hydroxy-1,3-dithiolan-2-ylidene malonic acid dialkyl esters .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,3-Dithian-2-ylidene)malonic acid undergoes various chemical reactions, including:
Thioacetalization: This reaction involves the conversion of carbonyl compounds to thioacetals using this compound as a reagent.
Oxidation and Reduction:
Common Reagents and Conditions:
Thioacetalization: Catalyzed by p-dodecylbenzenesulfonic acid (DBSA) in water.
Oxidation and Reduction: General reagents like KMnO4, OsO4, and NaBH4 may be used, but specific examples for this compound are limited.
Major Products:
Thioacetalization: Produces thioacetal derivatives from aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithian-2-ylidene)malonic acid has several applications in scientific research:
Chemistry: Used as a reagent for thioacetalization, providing an odorless alternative to traditional thiols.
Biology and Medicine:
Industry: Utilized in the production of fungicides and therapeutic agents for hepatic diseases.
Wirkmechanismus
The mechanism of action for 2-(1,3-Dithian-2-ylidene)malonic acid primarily involves its role as a thioacetalization reagent. It reacts with carbonyl compounds to form stable thioacetals, which can protect sensitive functional groups during synthetic processes . The molecular targets and pathways involved are related to its interaction with carbonyl groups in various substrates.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolanes: Similar in structure and used for protecting carbonyl groups.
1,3-Dithianes: Also used for thioacetalization and share similar reactivity.
Uniqueness: 2-(1,3-Dithian-2-ylidene)malonic acid is unique due to its odorless nature and efficiency in thioacetalization reactions, making it a preferred choice in certain synthetic applications .
Eigenschaften
Molekularformel |
C7H8O4S2 |
|---|---|
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
2-(1,3-dithian-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C7H8O4S2/c8-5(9)4(6(10)11)7-12-2-1-3-13-7/h1-3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
USHKNLLMCQGBBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C(C(=O)O)C(=O)O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


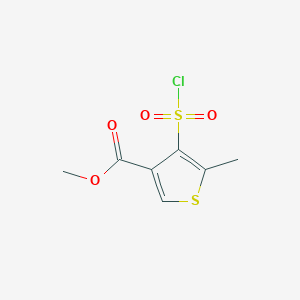
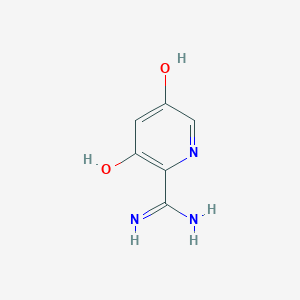
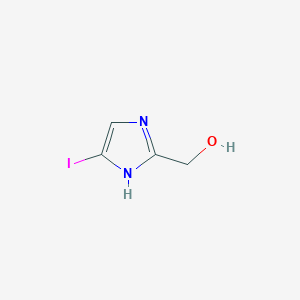
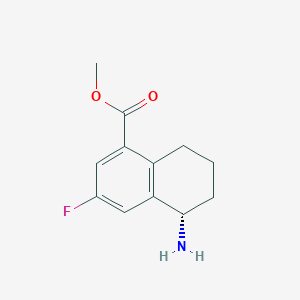
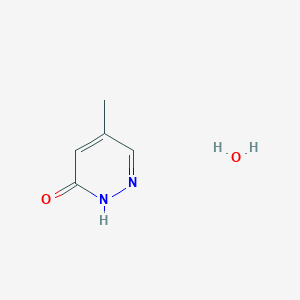
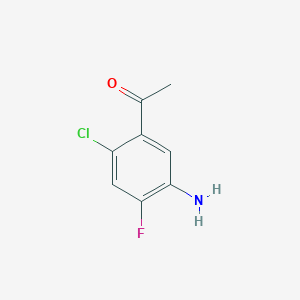
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
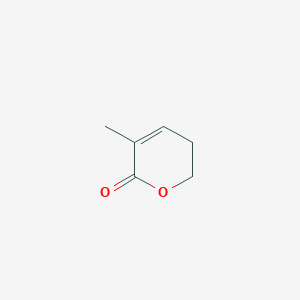
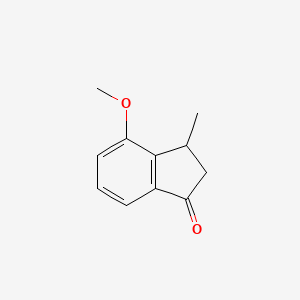
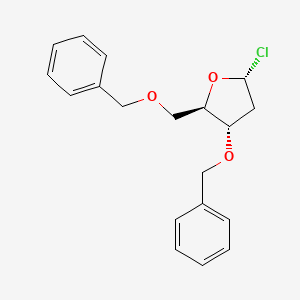
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
